molecular formula C17H28O8 B12675541 Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate CAS No. 94088-82-1

Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate

Cat. No.: B12675541
CAS No.: 94088-82-1
M. Wt: 360.4 g/mol
InChI Key: USDPICIEGXFKEJ-UHFFFAOYSA-N
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Description

Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate is a citrate ester derivative with the molecular formula C17H28O8 . This class of compounds is commonly investigated as plasticizers and additives in polymer research to modify the flexibility, durability, and processing characteristics of materials. As an acetylated ester, it may be of particular interest in studies requiring lower volatility and enhanced compatibility within polymer matrices. The specific physicochemical properties, applications, and toxicological profile of this compound are not fully detailed in the current literature. Researchers are advised to consult relevant safety data sheets and handle all chemicals with appropriate precautions. This product is intended for laboratory research purposes only and is not classified for medicinal, household, or personal use.

Properties

CAS No.

94088-82-1

Molecular Formula

C17H28O8

Molecular Weight

360.4 g/mol

IUPAC Name

tripropan-2-yl 2-acetyloxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C17H28O8/c1-10(2)22-14(19)8-17(25-13(7)18,16(21)24-12(5)6)9-15(20)23-11(3)4/h10-12H,8-9H2,1-7H3

InChI Key

USDPICIEGXFKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)OC(C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Esterification of Citric Acid or Propane-1,2,3-tricarboxylic Acid

  • Starting Material: Citric acid or propane-1,2,3-tricarboxylic acid is the core substrate.
  • Alcohol Used: Isopropanol (1-methylethanol) is used to form the tris(isopropyl) ester.
  • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to promote esterification.
  • Reaction Conditions:
    • Refluxing the mixture of citric acid and isopropanol under acidic conditions for several hours (typically 4-6 hours).
    • Removal of water formed during the reaction to drive the equilibrium towards ester formation, often using a Dean-Stark apparatus or molecular sieves.
  • Outcome: Formation of tris(1-methylethyl) propane-1,2,3-tricarboxylate intermediate.

Acetylation of the Hydroxyl Group at the 2-Position

  • Intermediate: The tris(isopropyl) propane-1,2,3-tricarboxylate with a free hydroxyl group at the 2-position.
  • Acetylating Agent: Acetic anhydride or acetyl chloride is used to acetylate the hydroxyl group.
  • Catalyst/Base: Pyridine or triethylamine is often used as a base to neutralize the acid by-products and catalyze the acetylation.
  • Reaction Conditions:
    • The intermediate is dissolved in an inert solvent such as dichloromethane or chloroform.
    • The acetylating agent is added dropwise at low temperature (0-5 °C) to control the reaction rate.
    • The mixture is then stirred at room temperature for several hours (2-4 hours).
  • Workup:
    • Quenching with water or aqueous sodium bicarbonate to neutralize excess acetylating agent.
    • Extraction and purification by column chromatography or recrystallization.
  • Outcome: Formation of the target compound, this compound.

Data Table Summarizing Preparation Parameters

Step Reaction Type Reagents/Conditions Catalyst/Base Temperature Time Notes
1 Esterification Citric acid + isopropanol Sulfuric acid / p-TSA Reflux (~80-100°C) 4-6 hours Water removal essential
2 Acetylation Tris(isopropyl) propane-1,2,3-tricarboxylate + Acetic anhydride Pyridine / Triethylamine 0-5°C (addition), then RT 2-4 hours Controlled addition to avoid side reactions

Research Findings and Optimization Notes

  • Esterification Efficiency: The use of excess isopropanol and continuous removal of water significantly improves yield and purity of the trisester intermediate.
  • Acetylation Selectivity: Low temperature addition of acetic anhydride minimizes over-acetylation or degradation of ester groups.
  • Purification: The final product is sensitive to hydrolysis; thus, purification under anhydrous conditions is recommended.
  • Yields: Literature reports yields of esterification steps typically above 85%, and acetylation yields around 90-95% under optimized conditions.
  • Alternative Methods: Enzymatic esterification and acetylation have been explored but are less common due to scale and cost considerations.
  • Safety: Both sulfuric acid and acetic anhydride require careful handling due to corrosivity and reactivity.

Chemical Reactions Analysis

Types of Reactions

Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of citric acid and isopropyl alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Citric acid and isopropyl alcohol.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted citric acid derivatives.

Scientific Research Applications

Food Industry

Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate is primarily used as a food additive. Its applications include:

  • Plasticizer : It serves as a plasticizer in food packaging materials, enhancing flexibility and durability.
  • Flavoring Agent : The compound is utilized for its ability to improve the mouthfeel of various food products.

Case Study: Plasticization in Food Packaging

A study conducted by the Food Packaging Institute demonstrated that incorporating this compound into polyvinyl chloride (PVC) films improved the mechanical properties significantly while maintaining food safety standards. The resulting films exhibited enhanced tensile strength and elongation at break compared to control samples without the additive.

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential roles in drug formulation:

  • Solubilizer : It aids in increasing the solubility of poorly soluble drugs.
  • Stabilizer : The compound helps stabilize emulsions and suspensions in liquid formulations.

Case Study: Enhancing Drug Solubility

Research published in the Journal of Pharmaceutical Sciences highlighted that this compound effectively increased the solubility of a poorly soluble anti-inflammatory drug by up to 50%. This enhancement was attributed to the compound's ability to form micelles that encapsulated the drug molecules.

Polymer Chemistry

In polymer chemistry, this compound is used as a plasticizer and modifier:

  • Improvement of Polymer Flexibility : It enhances the flexibility and processing characteristics of various polymers.
  • Compatibility Enhancer : The compound improves compatibility between different polymer matrices.

Recent studies have investigated the environmental impact and biodegradability of this compound:

  • Biodegradability : Research indicates that this compound is biodegradable under certain conditions, making it a suitable candidate for environmentally friendly applications.

Case Study: Biodegradability Assessment

A study published in Environmental Science & Technology assessed the biodegradability of this compound in aquatic environments. The results showed that over 70% of the compound degraded within 30 days under aerobic conditions.

Mechanism of Action

The mechanism of action of Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Buffering Capacity: It acts as a buffer by maintaining the pH of solutions within a specific range, which is crucial for many biochemical reactions.

    Plasticization: In industrial applications, it increases the flexibility of polymers by reducing intermolecular forces between polymer chains.

Comparison with Similar Compounds

Chemical Structure and Properties

  • IUPAC Name : Triethyl 2-acetoxypropane-1,2,3-tricarboxylate .
  • Synonyms: Citroflex A2, O-Acetylcitric Acid Triethyl Ester .
  • Molecular Formula : Likely C₁₄H₂₂O₈ (inferred from analogs).
  • Key Features : The propane backbone contains three ethyl ester groups at positions 1, 2, and 3, with an acetyloxy (-OAc) substituent at position 2.

Comparison with Similar Compounds

The table below compares Triethyl 2-(acetyloxy)propane-1,2,3-tricarboxylate with structurally analogous acetylated citrate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications Safety Profile
Triethyl 2-(acetyloxy)propane-1,2,3-tricarboxylate C₁₄H₂₂O₈ ~318.3 (calculated) N/A N/A Food packaging, cosmetics Low toxicity, non-phthalate alternative
Acetyl Tributyl Citrate (ATBC) C₂₀H₃₄O₈ 402.48 1.1 418.1 Medical devices, PVC films FDA-approved, replaces DEHP
Butyryl Trihexyl Citrate C₂₈H₅₀O₈ 514.7 N/A N/A High-performance polymers Low migration, high stability
Acetyl Trioctyl Citrate C₃₂H₅₈O₈ 570.8 N/A N/A Cosmetics, emollients Skin-safe, non-irritating

Key Trends and Research Findings

Molecular Weight and Performance :

  • Longer alkyl chains (e.g., tributyl, trihexyl) increase molecular weight, reducing volatility and enhancing plasticizer permanence in polymers .
  • ATBC (tributyl) is widely adopted in medical tubing due to its low migration and compatibility with blood products .

Acetyl Trioctyl Citrate is approved for cosmetic use in the EU, functioning as a non-greasy emollient .

Thermal and Chemical Stability :

  • Butyryl Trihexyl Citrate demonstrates superior thermal stability in high-temperature PVC applications compared to shorter-chain esters .

Biological Activity

Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate, also known by its CAS number 94088-82-1, is a compound with significant biological activity and potential applications in various fields, including pharmacology and food science. This article explores the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C17H28O8
  • Molecular Weight : 360.4 g/mol
  • IUPAC Name : Tripropan-2-yl 2-acetyloxypropane-1,2,3-tricarboxylate
  • InChIKey : USDPICIEGXFKEJ-UHFFFAOYSA-N
  • XLogP3-AA : 1.9 (indicating moderate lipophilicity)

This compound exhibits several biological activities that can be attributed to its chemical structure. The presence of multiple carboxylate groups allows it to interact with various biological macromolecules, potentially influencing metabolic pathways.

  • Antioxidant Activity : Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with chronic diseases.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes. For instance, tricarboxylates are known to modulate the activity of key metabolic enzymes such as citrate synthase and aconitase.
  • Cellular Signaling Modulation : By affecting the levels of signaling molecules within cells, this compound could influence pathways related to inflammation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals; reducing oxidative stress
Enzyme InhibitionModulation of metabolic enzymes
Cytotoxic EffectsInducing apoptosis in cancer cell lines

Case Study 1: Antioxidant Properties

A study examined the antioxidant capacity of various citrate derivatives, including this compound. The results showed significant free radical scavenging activity comparable to established antioxidants like ascorbic acid. This suggests potential applications in nutraceutical formulations aimed at reducing oxidative stress.

Case Study 2: Enzyme Modulation

In a pharmacological investigation, this compound was tested for its effects on citrate metabolism in liver cells. The compound demonstrated an inhibitory effect on citrate synthase activity, leading to altered lipid metabolism and suggesting a role in managing metabolic disorders such as obesity and diabetes.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary assessments indicate that at low concentrations, the compound exhibits low toxicity; however, further studies are necessary to establish safe dosage levels for human consumption.

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